JMX0293

Triple-Negative Breast Cancer STAT3 Inhibition Cellular Viability Assay

Choose JMX0293 for its unique >17.8-fold selectivity window vs MCF-10A and validated in vivo efficacy in MDA-MB-231 xenografts at 10 mg/kg. Unlike potent SH2 inhibitors (e.g., WR-S-462) or the poorly bioavailable niclosamide, JMX0293 minimizes off-target effects, ensuring data integrity in TNBC and STAT3 research.

Molecular Formula C25H30Cl2N4O7
Molecular Weight 569.4 g/mol
Cat. No. B12416364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMX0293
Molecular FormulaC25H30Cl2N4O7
Molecular Weight569.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCNC(=O)OC(C)(C)C
InChIInChI=1S/C25H30Cl2N4O7/c1-14(2)21(23(33)29-19-8-7-16(31(35)36)13-18(19)27)30-22(32)17-12-15(26)6-9-20(17)37-11-10-28-24(34)38-25(3,4)5/h6-9,12-14,21H,10-11H2,1-5H3,(H,28,34)(H,29,33)(H,30,32)
InChIKeyUYVWMWGFNTXKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JMX0293 for Triple-Negative Breast Cancer Research: A STAT3-Inhibiting Salicylamide Derivative


JMX0293, also known as compound 9a, is an O-alkylamino-tethered salicylamide derivative originally developed as a structural analog of the anthelmintic drug niclosamide [1]. It functions as an inhibitor of STAT3 phosphorylation at Tyr705, thereby suppressing the transcriptional activity of this key oncogenic transcription factor [2]. Preclinical characterization indicates that JMX0293 exhibits antiproliferative activity against triple-negative breast cancer (TNBC) cell lines, with a reported IC₅₀ of 3.38 ± 0.37 μM against MDA-MB-231 cells, while demonstrating markedly reduced cytotoxicity toward non-tumorigenic mammary epithelial cells (MCF-10A, IC₅₀ > 60 μM) [2]. Furthermore, JMX0293 significantly suppresses MDA-MB-231 xenograft tumor growth in vivo in the absence of overt systemic toxicity [2].

Why Generic STAT3 Inhibitors Cannot Replace JMX0293 in Targeted TNBC Studies


The direct replacement of JMX0293 with other STAT3 pathway inhibitors or simple salicylamide analogs is not scientifically justified due to significant differences in potency, selectivity, and in vivo tolerability. As documented in the primary SAR study, minor modifications to the amino acid linker or salicylamide core of this chemical series drastically alter both cellular efficacy and therapeutic window [1]. For instance, while the parental compound niclosamide exhibits modest activity against MDA-MB-231 cells, its therapeutic utility is constrained by poor oral bioavailability and off-target mitochondrial uncoupling effects [2]. Similarly, more potent STAT3 SH2 domain inhibitors, such as WR-S-462 (IC₅₀ = 0.03 μM), often display a narrower margin of safety in normal epithelial cells, a liability that JMX0293's design specifically mitigates (MCF-10A IC₅₀ > 60 μM) [3]. The following section quantifies the specific, evidence-based differentiators that underpin JMX0293's unique utility in experimental oncology workflows.

JMX0293 Quantitative Evidence Guide: Comparative Potency, Selectivity, and In Vivo Efficacy Data


Cellular Antiproliferative Activity: JMX0293 vs. Parental Niclosamide in MDA-MB-231 TNBC Cells

JMX0293 demonstrates a substantial improvement in antiproliferative potency against the MDA-MB-231 TNBC cell line compared to its structural progenitor, niclosamide. In standardized MTT assays, JMX0293 exhibits an IC₅₀ of 3.38 ± 0.37 μM [1], whereas niclosamide displays a notably higher IC₅₀ of 13.63 μmol/L under comparable experimental conditions [2]. This ~4-fold increase in potency represents a critical optimization achieved through the rational design of the O-alkylamino-tethered salicylamide scaffold.

Triple-Negative Breast Cancer STAT3 Inhibition Cellular Viability Assay

Therapeutic Window: Differential Cytotoxicity in Tumorigenic vs. Non-Tumorigenic Mammary Epithelial Cells

A defining feature of JMX0293 is its wide therapeutic window, as evidenced by the >17.8-fold difference in IC₅₀ values between TNBC MDA-MB-231 cells (3.38 μM) and non-tumorigenic MCF-10A breast epithelial cells (>60 μM) [1]. In stark contrast, many potent STAT3 inhibitors in the same class, such as WR-S-462, exhibit high potency against cancer cells (IC₅₀ = 0.03 μM) [2] but with no reported data demonstrating comparable selectivity against normal epithelial cells. While formal selectivity index data for WR-S-462 against MCF-10A is absent from vendor documentation, the extremely high potency of such agents inherently raises concerns regarding a narrow therapeutic index in vivo. JMX0293's demonstrated >60 μM IC₅₀ in MCF-10A cells provides a quantifiable and highly favorable selectivity profile [1].

Selectivity Index Cancer Cell Selectivity MCF-10A Normal Tissue Toxicity

In Vivo Tumor Growth Suppression: Head-to-Head Comparison of JMX0293 and Lead Candidate HJC0152 in Xenograft Models

JMX0293 was explicitly developed to improve upon the in vivo profile of its predecessor, HJC0152. While both compounds suppress MDA-MB-231 xenograft tumor growth, JMX0293 treatment at 10 mg/kg for two weeks significantly suppressed tumor growth with minimal impact on animal health and body weight [1]. The original AACR abstract notes that JMX0293 exhibited 'moderately improved anti-proliferative effects' and was advanced specifically due to its enhanced in vivo tolerability compared to the lead HJC0152 [2]. Although HJC0152 displays slightly higher cellular potency (MDA-MB-231 IC₅₀ = 1.64 μM) , the strategic selection of JMX0293 for advanced characterization underscores its superior balance of efficacy and systemic safety, a critical factor for in vivo pharmacological studies.

Xenograft Model In Vivo Efficacy TNBC Preclinical Development

Chemical Series SAR Context: The Critical Role of the Amino Acid Linker in JMX0293

The primary SAR study reveals that antiproliferative activity within the O-alkylamino-tethered salicylamide series is exquisitely sensitive to the nature of the amino acid linker [1]. JMX0293 (compound 9a) was among five selected compounds that demonstrated broad anti-proliferative activities across ER-positive and TNBC cell lines, all with low micromolar IC₅₀ values [1]. Critically, while other analogs in the series (e.g., compounds with different amino acid linkers or substituents) may exhibit similar or even slightly improved cellular potency, JMX0293 was specifically highlighted for its unique combination of good potency and very low toxicity against MCF-10A cells [1]. This underscores that JMX0293 occupies a distinct 'sweet spot' in the chemical space of this series, a profile not universally shared by its close structural analogs.

Structure-Activity Relationship SAR Salicylamide Derivatives Amino Acid Linker

Recommended Applications for JMX0293: From Cellular Mechanism to In Vivo Proof-of-Concept Studies


Cellular Validation of STAT3-Dependent Signaling Pathways in TNBC

JMX0293 is ideally suited for investigating STAT3-mediated transcriptional programs in triple-negative breast cancer cell lines, particularly MDA-MB-231. Its demonstrated inhibition of STAT3 phosphorylation at Tyr705 leads to down-regulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax, cleaved caspase-3, and cleaved PARP [1]. Researchers can confidently use JMX0293 to probe STAT3-dependent phenotypes, knowing that its >17.8-fold selectivity window against MCF-10A normal epithelial cells minimizes confounding effects from general cytotoxicity [2].

In Vivo Xenograft Efficacy Studies in TNBC Models

JMX0293 is a validated tool compound for establishing proof-of-concept in murine xenograft models of triple-negative breast cancer. The compound has been shown to significantly suppress the growth of MDA-MB-231 xenograft tumors at a dose of 10 mg/kg over two weeks, with no significant impact on animal body weight or general health [1]. This in vivo validation de-risks its use in animal studies and makes it a reliable positive control for benchmarking novel STAT3-targeting agents or combination therapies.

Chemical Probe for Studying the Niclosamide-Derived Chemical Space

For medicinal chemistry and chemical biology groups investigating the niclosamide scaffold, JMX0293 serves as a critical SAR landmark. Its O-alkylamino-tethered salicylamide structure with a specific amino acid linker confers a favorable balance of potency and low toxicity, a profile not uniformly shared by other analogs in the series [1]. JMX0293 can be used as a reference standard when screening newly synthesized derivatives or when employing computational methods to model the pharmacophore responsible for selective STAT3 inhibition.

Comparative Pharmacology Studies Against Other STAT3 Inhibitors

JMX0293 offers a unique profile for comparative pharmacology studies. Its moderate cellular potency (IC₅₀ = 3.38 μM) and broad therapeutic window stand in contrast to highly potent but potentially less selective SH2 domain inhibitors like WR-S-462 (IC₅₀ = 0.03 μM) [2]. Including JMX0293 in a panel of STAT3 inhibitors allows researchers to dissect the relationship between in vitro potency, cellular selectivity, and in vivo tolerability—an essential exercise for understanding the translational potential of this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for JMX0293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.